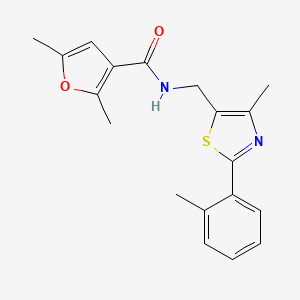

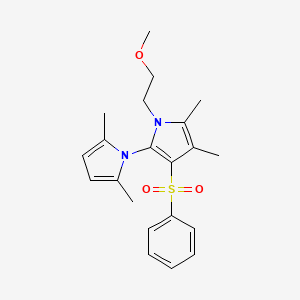

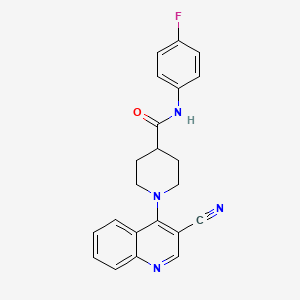

![molecular formula C20H13ClN4O3S B2504059 N-(6-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide CAS No. 941926-43-8](/img/structure/B2504059.png)

N-(6-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(6-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide” is a chemical compound with the molecular formula C20H14ClN3OS . It is used for research purposes.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like 1H-NMR and 13C-NMR . For example, the 1H-NMR of a similar compound showed signals at 8.50 (s, 1H, imidazole H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 7.30 (s, 1H, thiazole H), 4.04 (s, 2H, CH2) .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, some compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, a similar compound had a melting point of 236–238 °C and a yield of 80% .Aplicaciones Científicas De Investigación

Selective Inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

Substituted benzamides, including those with similar structural motifs to N-(6-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide, have been identified as potent and selective inhibitors of VEGFR-2 kinase activity. These compounds demonstrate competitive inhibition with ATP, suggesting potential applications in cancer therapy, particularly in inhibiting tumor angiogenesis (R. Borzilleri et al., 2006).

Antitumor Agents

Benzothiazole derivatives have shown selective cytotoxicity against tumorigenic cell lines, indicating their potential as antitumor agents. These compounds, including biologically stable derivatives without nitro groups, exhibited significant in vivo inhibitory effects on tumor growth, highlighting their therapeutic potential in cancer treatment (Masao Yoshida et al., 2005).

Nickel-Catalyzed Cross-Coupling Reactions

Thiomethyl-substituted N-heterocycles, which share functional groups with the compound of interest, can undergo Ni-catalyzed cross-coupling reactions with functionalized aryl-, heteroaryl-, alkyl-, and benzylic zinc reagents. This indicates the compound's potential utility in facilitating diverse chemical syntheses at room temperature, making it valuable for pharmaceutical and materials science research (Laurin Melzig et al., 2010).

Antimicrobial Activity

The ligand N,N-bis(5-Nitrothiazol-2-yl)pyridine 2, 6-dicarboxamide ligand and its metal complexes have shown moderate antimicrobial activity against bacterial strains. This suggests that derivatives of the compound may also possess antimicrobial properties, useful in the development of new antibiotics or disinfectants (Anuroop Kumar et al., 2020).

Anti-Parasitic Activity

Thiazolides, including nitazoxanide and other derivatives, exhibit broad-spectrum activities against various parasites and bacteria. The structure of this compound suggests it may also have potential applications in treating parasitic infections, based on its chemical similarity to active thiazolides (M. Esposito et al., 2005).

Mecanismo De Acción

Target of Action

The primary targets of N-(6-chlorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide are the cyclo-oxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway . Normally, arachidonic acid is metabolized to prostaglandins and leukotrienes by the cyclo-oxygenase and 5-lipoxygenase pathways, respectively . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and low ulcerogenic and irritative action on the gastrointestinal mucosa .

Result of Action

The result of the compound’s action is a reduction in inflammation and pain . This is due to the decreased production of prostaglandins, which are involved in these processes .

Safety and Hazards

Direcciones Futuras

The future directions for the research on similar compounds include the development of drugs devoid of GI disorders while retaining clinical efficacy as anti-inflammatory agents . Moreover, the molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .

Propiedades

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN4O3S/c21-14-6-9-17-18(11-14)29-20(23-17)24(12-15-3-1-2-10-22-15)19(26)13-4-7-16(8-5-13)25(27)28/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPFRYKBBWHMORE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

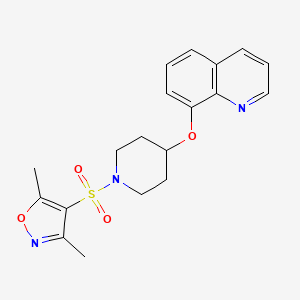

![N-{3-[4-(dimethylamino)phenyl]propyl}adamantane-1-carboxamide](/img/structure/B2503979.png)

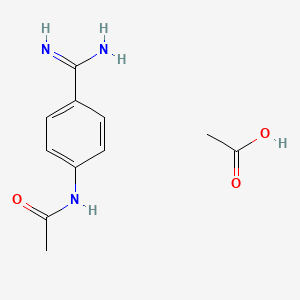

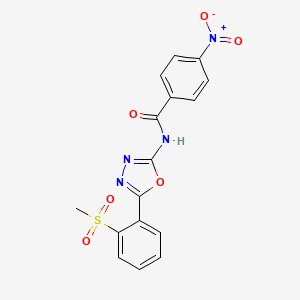

![4-(5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide](/img/structure/B2503981.png)

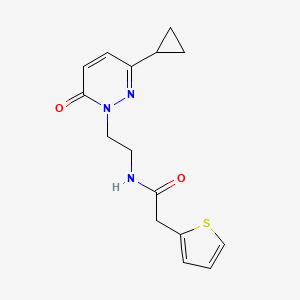

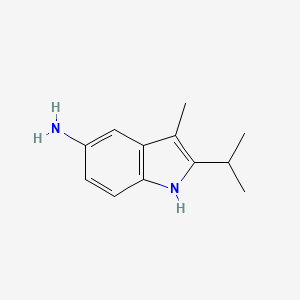

![1-(tert-butyl)-4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2503983.png)

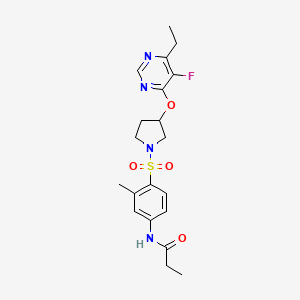

![N-[4-(methylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B2503986.png)

![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2503989.png)